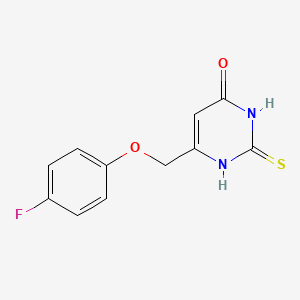
4-溴-6-(3-甲基苄基)嘧啶
描述
4-Bromo-6-(3-methylbenzyl)pyrimidine is a chemical compound characterized by a bromine atom and a 3-methylbenzyl group attached to a pyrimidine ring
科学研究应用
4-Bromo-6-(3-methylbenzyl)pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological systems and interactions with biomolecules.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Mode of Action
It’s worth noting that pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties . They have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
The study indicates that the mechanism of action was observed through the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . They exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
生化分析
Biochemical Properties
4-Bromo-6-(3-methylbenzyl)pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can modulate the activity of the kinases, thereby affecting various signaling pathways within the cell . Additionally, 4-Bromo-6-(3-methylbenzyl)pyrimidine can bind to specific receptors on the cell surface, altering their conformation and activity .
Cellular Effects
The effects of 4-Bromo-6-(3-methylbenzyl)pyrimidine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the NF-kB signaling pathway, which plays a critical role in regulating immune response and inflammation . By inhibiting this pathway, 4-Bromo-6-(3-methylbenzyl)pyrimidine can reduce the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects . Furthermore, it can alter gene expression by binding to specific transcription factors, leading to changes in the expression of genes involved in cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, 4-Bromo-6-(3-methylbenzyl)pyrimidine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, preventing the phosphorylation of target proteins . This inhibition can lead to changes in cell signaling pathways and gene expression. Additionally, 4-Bromo-6-(3-methylbenzyl)pyrimidine can activate or inhibit transcription factors, leading to changes in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
The effects of 4-Bromo-6-(3-methylbenzyl)pyrimidine can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to 4-Bromo-6-(3-methylbenzyl)pyrimidine has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis . These effects are likely due to the accumulation of the compound and its metabolites within the cells .
Dosage Effects in Animal Models
The effects of 4-Bromo-6-(3-methylbenzyl)pyrimidine vary with different dosages in animal models. At low doses, it has been shown to exert beneficial effects, such as anti-inflammatory and neuroprotective properties . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications. Additionally, the compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion, play a crucial role in its overall effects in animal models .
Metabolic Pathways
4-Bromo-6-(3-methylbenzyl)pyrimidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels within the cells . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug-drug interactions .
Transport and Distribution
The transport and distribution of 4-Bromo-6-(3-methylbenzyl)pyrimidine within cells and tissues are critical factors that influence its activity and function. This compound can be transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cells, it can bind to various proteins, influencing its localization and accumulation . The distribution of 4-Bromo-6-(3-methylbenzyl)pyrimidine within tissues can also affect its overall pharmacokinetics and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 4-Bromo-6-(3-methylbenzyl)pyrimidine is an important determinant of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it can be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, its localization to other organelles, such as the mitochondria, can affect cellular metabolism and energy production .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-(3-methylbenzyl)pyrimidine typically involves the following steps:
Bromination: The starting material, 6-(3-methylbenzyl)pyrimidine, undergoes bromination to introduce the bromine atom at the 4-position of the pyrimidine ring.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反应分析
Types of Reactions: 4-Bromo-6-(3-methylbenzyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ester.
Reduction: The pyrimidine ring can be reduced to form a pyrimidinylamine derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia (NH3) or alcohols are used in substitution reactions.
Major Products Formed:
Bromate Ester: Formed through oxidation reactions.
Pyrimidinylamine Derivative: Resulting from reduction reactions.
Substituted Derivatives: Various functionalized derivatives are obtained through substitution reactions.
相似化合物的比较
4-Bromo-6-(3-methylbenzyl)pyrimidine is compared with other similar compounds to highlight its uniqueness:
4-Bromo-6-(2-methylbenzyl)pyrimidine: Similar structure but different position of the methyl group.
4-Bromo-6-(4-methylbenzyl)pyrimidine: Similar structure but different position of the methyl group.
4-Bromo-6-(3-methylphenyl)pyrimidine: Similar structure but different attachment of the methyl group.
These compounds share structural similarities but exhibit different chemical and biological properties due to variations in their molecular structures.
属性
IUPAC Name |
4-bromo-6-[(3-methylphenyl)methyl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2/c1-9-3-2-4-10(5-9)6-11-7-12(13)15-8-14-11/h2-5,7-8H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXMONCJDDKNNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


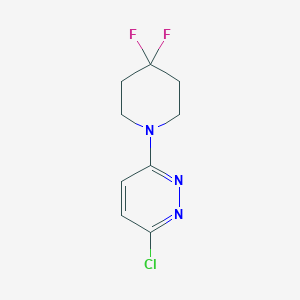
![1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboximidamide](/img/structure/B1491854.png)
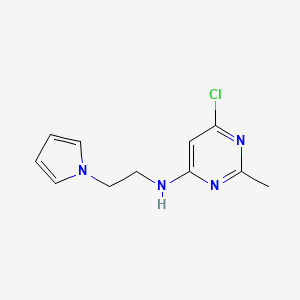
![(6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1491859.png)
![(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B1491860.png)
![5-(3-aminopropyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1491861.png)
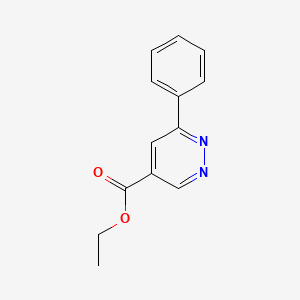

![Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylate](/img/structure/B1491864.png)
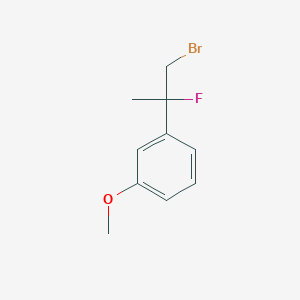
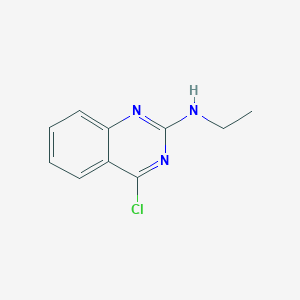
![2-(2-aminoethyl)-2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one](/img/structure/B1491867.png)
